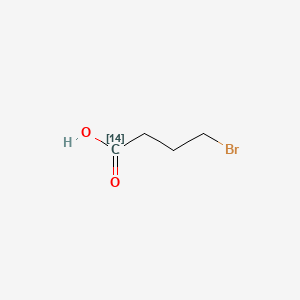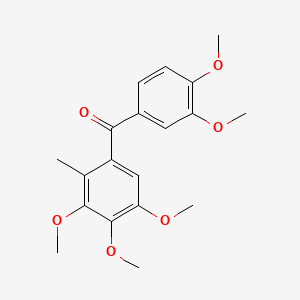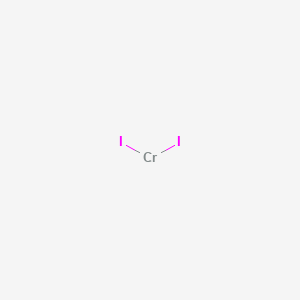
Chromous iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromous iodide, also known as chromium(II) iodide, is an inorganic compound with the chemical formula CrI₂. It appears as a red-brown or black solid and is known for its deliquescent properties, meaning it can absorb moisture from the air and dissolve in it. This compound is typically produced through the thermal decomposition of chromium(III) iodide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromous iodide can be synthesized by treating chromium powder with concentrated hydroiodic acid. The reaction produces a blue hydrated form of chromium(II) iodide, which can be further converted to related acetonitrile complexes : [ \text{Cr} + n \text{H}_2\text{O} + 2 \text{HI} \rightarrow \text{CrI}_2(\text{H}_2\text{O})_n + \text{H}_2 ]
Industrial Production Methods
Industrial production of this compound involves the direct reaction of chromium metal with iodine at elevated temperatures. The reaction is typically conducted at around 500°C : [ 2 \text{Cr} + 3 \text{I}_2 \rightarrow 2 \text{CrI}_3 ] The product, chromium(III) iodide, is then thermally decomposed at 700°C to produce chromium(II) iodide .
Análisis De Reacciones Químicas
Types of Reactions
Chromous iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its d⁴ electron configuration, the coordination sphere of chromium in CrI₂ is highly distorted .
Common Reagents and Conditions
Oxidation: this compound can be oxidized to chromium(III) iodide using oxidizing agents such as iodine.
Reduction: It can be reduced back to chromium metal using strong reducing agents.
Substitution: this compound can undergo substitution reactions with ligands such as acetonitrile to form complex compounds.
Major Products
The major products formed from these reactions include chromium(III) iodide, chromium metal, and various chromium-ligand complexes .
Aplicaciones Científicas De Investigación
Chromous iodide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium compounds and complexes.
Biology: Its complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: this compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of chromous iodide involves its ability to form complexes with various ligands. The molecular targets and pathways involved depend on the specific ligands and conditions used in the reactions. The distorted coordination sphere of chromium in CrI₂ plays a significant role in its reactivity and complex formation .
Comparación Con Compuestos Similares
Similar Compounds
Chromium(III) iodide (CrI₃): A black solid used to prepare other chromium iodides.
Chromium(II) chloride (CrCl₂): Similar in structure and reactivity to chromous iodide.
Chromium(II) bromide (CrBr₂): Another chromium(II) halide with similar properties.
Uniqueness
This compound is unique due to its specific reactivity and the highly distorted coordination sphere of chromium. This makes it particularly useful in forming complex compounds with various ligands, which can be utilized in different scientific and industrial applications .
Propiedades
Fórmula molecular |
CrI2 |
|---|---|
Peso molecular |
305.805 g/mol |
Nombre IUPAC |
diiodochromium |
InChI |
InChI=1S/Cr.2HI/h;2*1H/q+2;;/p-2 |
Clave InChI |
BMSDTRMGXCBBBH-UHFFFAOYSA-L |
SMILES canónico |
[Cr](I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-](/img/structure/B13812701.png)
![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
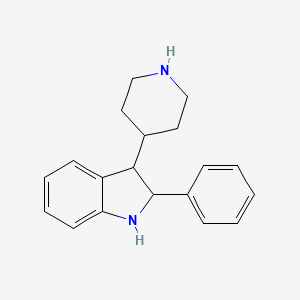
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)
![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)

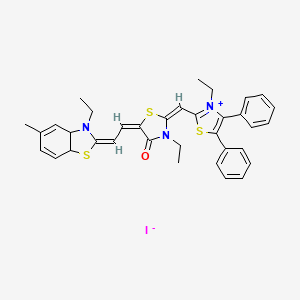
![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)


